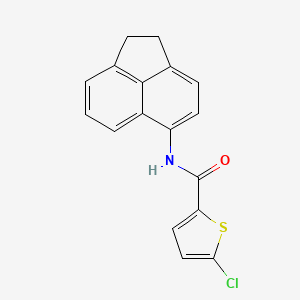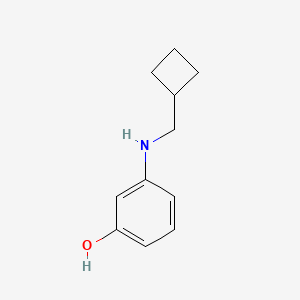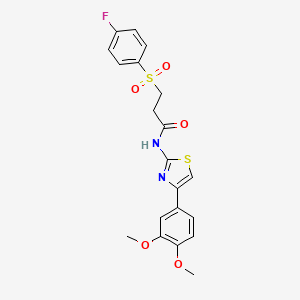
5-chloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-chloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-2-carboxamide” is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . It has a molecular formula of C17H12ClNOS and an average mass of 313.801 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, thiophene analogues have been synthesized by condensation of 2-acetylthiophene and salicylaldehydes . In another example, 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides were synthesized via a Suzuki cross-coupling reaction .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a thiophene ring attached to a carboxamide group and a chloro group . The crystal structure of a similar compound, (E)-N′-(1-(5-chloro-2-hydroxyphenyl) ethylidene)thiophene-2-carbohydrazide, has been reported .科学的研究の応用
Synthesis and Chemical Reactions
Research has explored the synthesis and reactions of compounds with structural similarities, highlighting methodologies that could be applicable to "5-chloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-2-carboxamide." For instance, Aleksandrov and Elchaninov (2017) described the synthesis of N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide and its subsequent reactions leading to various substituted products, demonstrating the versatility of similar compounds in electrophilic substitution reactions (Aleksandrov & Elchaninov, 2017).
Antimicrobial and Antitubercular Activity
Marvadi et al. (2020) synthesized a series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, evaluated for antitubercular activity against Mycobacterium tuberculosis. Their findings suggest that structurally similar compounds could potentially exhibit antimycobacterial properties, offering a basis for developing new antitubercular agents with lower cytotoxicity profiles (Marvadi et al., 2020).
Anticancer Activity
Compounds with structural elements related to "this compound" have been investigated for their potential anticancer activities. For example, Atta and Abdel‐Latif (2021) reported on the synthesis of 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives and their evaluation for cytotoxicity against several cancer cell lines, highlighting the potential of thiophene-based compounds in cancer therapy (Atta & Abdel‐Latif, 2021).
将来の方向性
Thiophene and its derivatives, including “5-chloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-2-carboxamide”, continue to be a topic of interest for medicinal chemists due to their diverse applications in medicinal chemistry and material science . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity, as well as the development of new structural prototypes with more effective pharmacological activity .
作用機序
Target of Action
The primary target of 5-chloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-2-carboxamide is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, being activated by both the intrinsic and extrinsic pathways .
Mode of Action
The compound interacts with FXa in a specific manner. The neutral ligand chlorothiophene in the compound interacts in the S1 subsite of FXa . This interaction allows for the combination of good oral bioavailability and high potency .
Biochemical Pathways
FXa catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex, which consists of FXa, FVa, prothrombin, and Ca2+ on a phospholipid surface . Thrombin has several thrombotic functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors, resulting in the amplification of its own formation .
Pharmacokinetics
The compound has been identified as having good oral bioavailability This means that it can be administered orally and absorbed effectively into the bloodstream
Result of Action
Inhibition of FXa by the compound produces antithrombotic effects by decreasing the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . This remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .
特性
IUPAC Name |
5-chloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNOS/c18-15-9-8-14(21-15)17(20)19-13-7-6-11-5-4-10-2-1-3-12(13)16(10)11/h1-3,6-9H,4-5H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUSFWUPCFXBHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5-dimethyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2765775.png)

![N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2765778.png)
![4-(dimethylsulfamoyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2765780.png)

![1-(4-Fluorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2765782.png)
![4-(2-methylpropyl)-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2765784.png)
![3-Ethyl-7-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2765786.png)
![N-(2-(4-(2-(p-tolyloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2765788.png)
![N,1-bis(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2765789.png)
![11,13-dimethyl-N-propan-2-yl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2765790.png)
![N-(4-methoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2765793.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B2765795.png)
